

The Solubility of Phenytoin Calcium in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Phenytoin calcium*

Cat. No.: *B098065*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of phenytoin, with a particular focus on its calcium salt. While quantitative solubility data for **phenytoin calcium** in organic solvents is not readily available in published literature, this document synthesizes related information on phenytoin and phenytoin sodium solubility to provide a comparative context. It further details the critical interaction between phenytoin and calcium ions, which leads to the formation of a poorly soluble **phenytoin calcium** species. This guide also includes a detailed experimental protocol for determining the solubility of phenytoin salts and visual diagrams to illustrate key concepts.

Introduction

Phenytoin, a widely used anticonvulsant drug, is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability.^{[1][2]} The poor solubility of phenytoin can impact its dissolution rate and bioavailability. To enhance its aqueous solubility and facilitate parenteral administration, it is often formulated as its sodium salt. The interaction of phenytoin with other ions, particularly divalent cations like calcium, is of significant interest in drug development and formulation, as it can lead to the formation of salts with different physicochemical properties, including solubility.

This guide specifically addresses the solubility of **phenytoin calcium**. Despite its recognition as a distinct chemical entity (CAS 17199-74-5), there is a notable absence of quantitative solubility data for **phenytoin calcium** in various organic solvents within scientific literature.[\[3\]](#) However, understanding its likely solubility characteristics is crucial for predicting its behavior in various formulation and physiological environments.

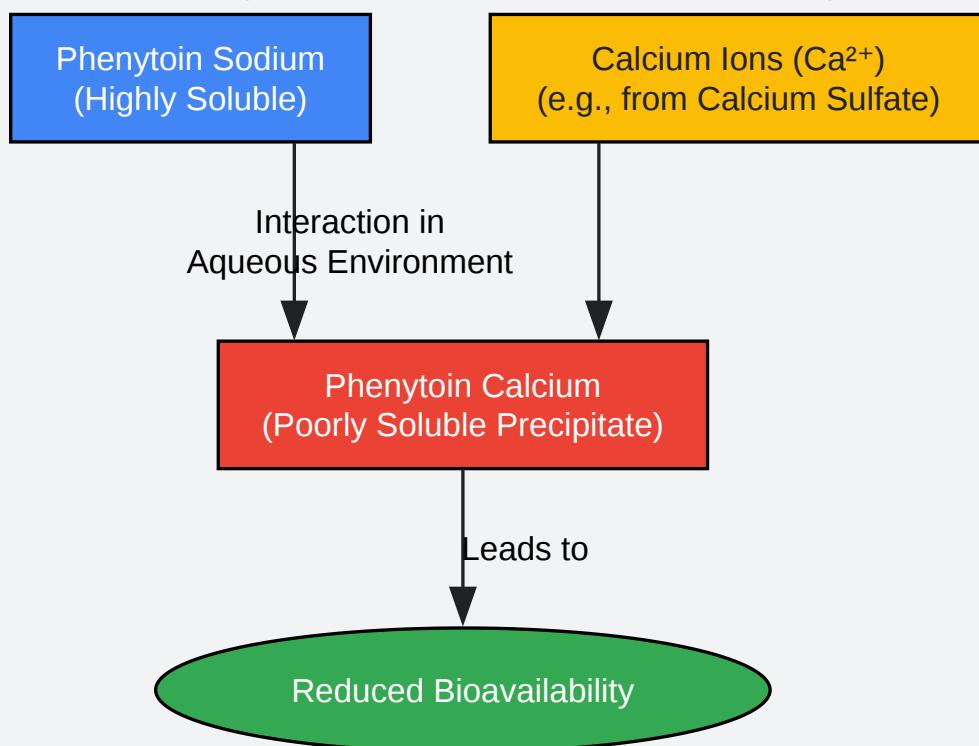
Solubility of Phenytoin and Its Sodium Salt in Organic Solvents

To provide a framework for understanding the potential solubility of **phenytoin calcium**, this section summarizes the known solubility of phenytoin and its sodium salt in several common organic solvents. This data is essential for comparative analysis and for formulators seeking to develop non-aqueous or co-solvent systems.

Table 1: Quantitative Solubility of Phenytoin in Various Solvents

Solvent	Temperature (°C)	Solubility	Source
Ethanol	Not Specified	~15 mg/mL	[4]
Dimethyl Sulfoxide (DMSO)	Not Specified	~25 mg/mL	[4]
Dimethylformamide (DMF)	Not Specified	~25 mg/mL	[4]
Acetone	Not Specified	1 g in ~30 mL	[5]
Ethanol	Not Specified	1 g in ~60 mL	[5]

Table 2: Quantitative Solubility of Phenytoin Sodium in Various Solvents


Solvent	Temperature (°C)	Solubility	Source
Ethanol	Not Specified	1 g in 10.5 mL	[5]
Water	Not Specified	1 g in ~66 mL	
Chloroform	Not Specified	Insoluble	[5]
Diethyl Ether	Not Specified	Insoluble	[5]

The Interaction of Phenytoin with Calcium Ions

A critical aspect influencing the solubility of phenytoin in the presence of calcium is the formation of a **phenytoin calcium** salt. Several studies have highlighted that the interaction between phenytoin sodium and calcium sources, such as calcium sulfate, leads to a significant reduction in aqueous solubility and bioavailability.[\[3\]](#) This is attributed to the formation of the less soluble **phenytoin calcium** salt.

The following diagram illustrates the logical relationship of this interaction.

Phenytoin-Calcium Interaction Pathway

[Click to download full resolution via product page](#)

Caption: Interaction of Phenytoin Sodium with Calcium Ions.

Experimental Protocols for Solubility Determination

The following section details a standardized experimental protocol for determining the equilibrium solubility of a compound like **phenytoin calcium**, based on the widely accepted shake-flask method.

Shake-Flask Method for Equilibrium Solubility Determination

This method is considered the gold standard for measuring the equilibrium solubility of a compound in a specific solvent at a given temperature.

Objective: To determine the saturation concentration of **phenytoin calcium** in a given organic solvent at a controlled temperature.

Materials:

- **Phenytoin calcium** powder
- Selected organic solvents (e.g., methanol, ethanol, acetone, DMSO)
- Glass vials with screw caps
- Thermostatically controlled shaker or incubator
- Syringe filters (e.g., 0.22 µm)
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
- Volumetric flasks and pipettes

Procedure:

- Preparation of the Test System:

- Add an excess amount of **phenytoin calcium** powder to a glass vial. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.
- Add a known volume of the selected organic solvent to the vial.

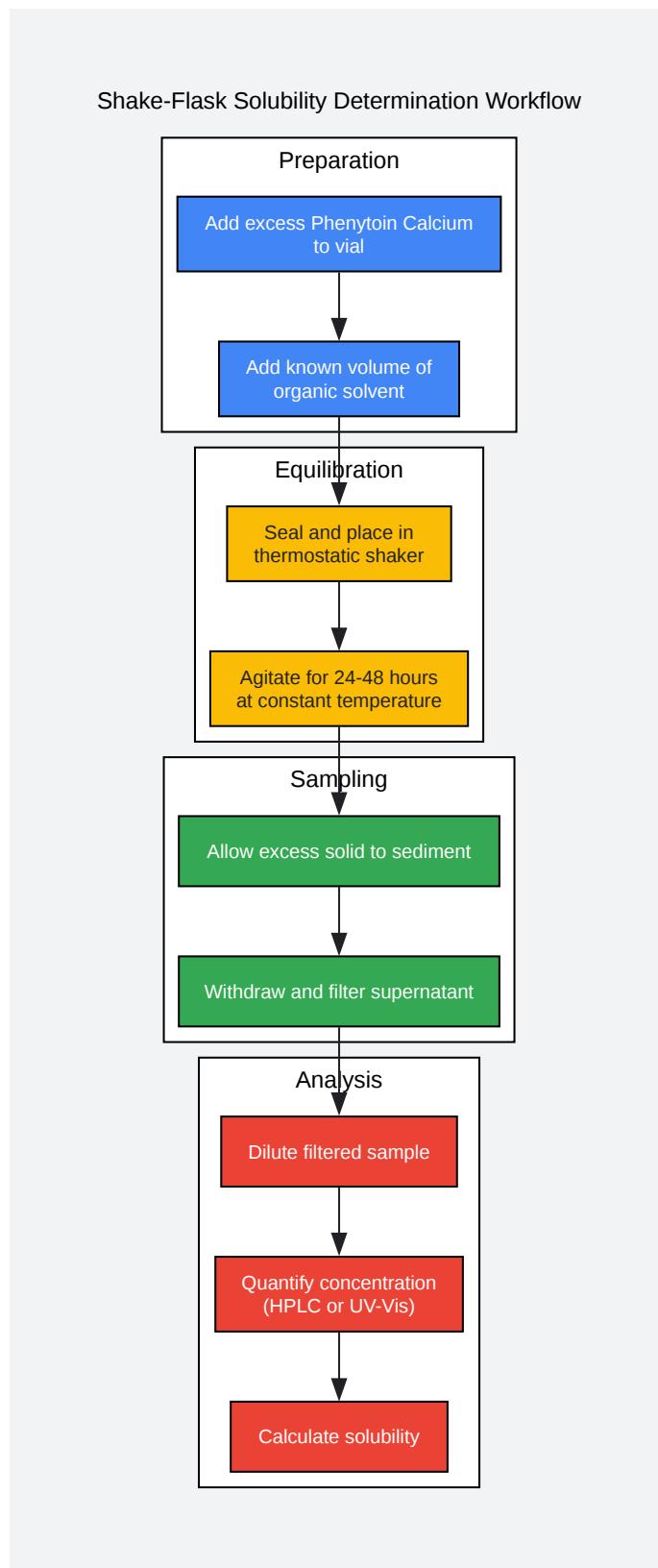
• Equilibration:

- Securely cap the vials.
- Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).
- Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary studies may be needed to determine the time required to reach equilibrium.

• Sample Collection and Preparation:

- After the equilibration period, allow the vials to stand undisturbed for a set period to allow the excess solid to sediment.
- Carefully withdraw an aliquot of the supernatant using a syringe.
- Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles. This step is critical to prevent artificially high solubility readings.

• Analysis:


- Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.
- Quantify the concentration of **phenytoin calcium** in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.

• Data Analysis:

- Calculate the original concentration of the saturated solution by accounting for the dilution factor.

- The experiment should be performed in triplicate to ensure the reliability of the results.

The following diagram outlines the workflow for this experimental protocol.

[Click to download full resolution via product page](#)

Caption: Workflow for Shake-Flask Solubility Measurement.

Conclusion

While direct quantitative solubility data for **phenytoin calcium** in organic solvents remains elusive in the current body of scientific literature, this guide provides a comprehensive overview based on available information for related compounds and the known chemical interactions. The data presented for phenytoin and phenytoin sodium offer a valuable comparative baseline for researchers and formulation scientists. The established interaction between phenytoin and calcium ions, leading to the formation of a poorly soluble precipitate, is a critical consideration in any formulation or co-administration scenario involving these species. The detailed experimental protocol for the shake-flask method provides a robust framework for researchers to determine the solubility of **phenytoin calcium** in their specific solvent systems of interest. Further research is warranted to quantitatively determine the solubility of **phenytoin calcium** in a range of organic solvents to fill this knowledge gap.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Phenytoin calcium | C30H22CaN4O4 | CID 135566068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymancell.com [cdn.caymancell.com]
- 3. Phenytoin - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Solubility and ionization characteristics of phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Solubility of Phenytoin Calcium in Organic Solvents: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b098065#phenytoin-calcium-solubility-in-various-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com